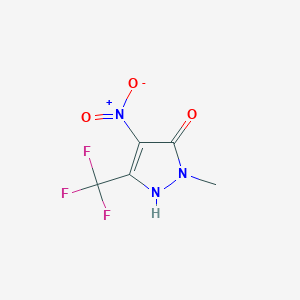
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C5H4F3N3O2 and a molecular mass of 195.10 g/mol . This compound belongs to the pyrazole family, which is known for its diverse range of biological and chemical properties.
Preparation Methods
The synthesis of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the nitration of a pyrazole precursor. One common method involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) and the product is isolated by vacuum filtration and crystallization from acetone .
Chemical Reactions Analysis
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
1-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-5-ol can be compared with other similar compounds such as:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with a propyl group instead of a trifluoromethyl group.
3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
The unique combination of the nitro and trifluoromethyl groups in this compound gives it distinct chemical and biological properties that make it valuable for various applications.
Properties
Molecular Formula |
C5H4F3N3O3 |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
2-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H4F3N3O3/c1-10-4(12)2(11(13)14)3(9-10)5(6,7)8/h9H,1H3 |
InChI Key |
NPNFLAPEDPMDCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


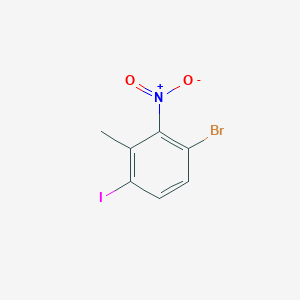
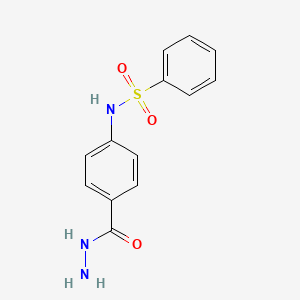
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)
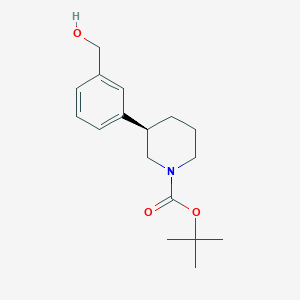
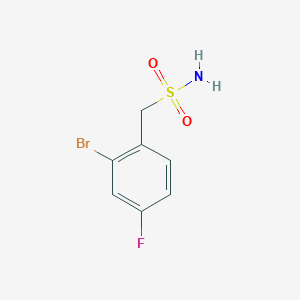
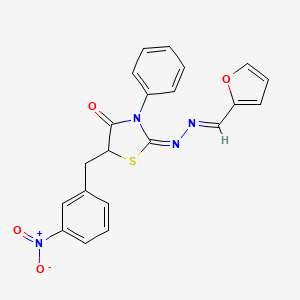
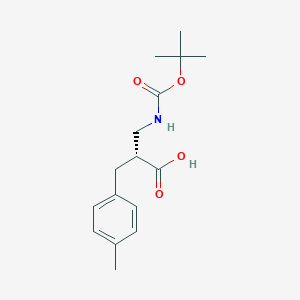
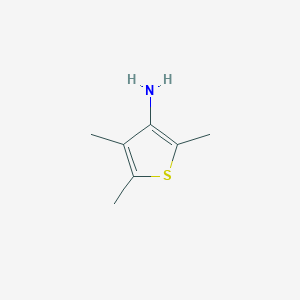
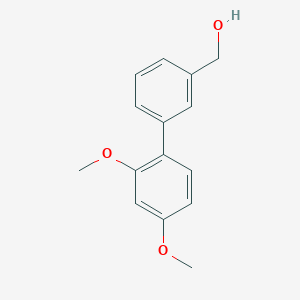
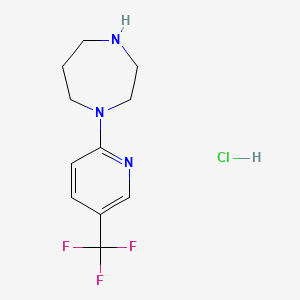
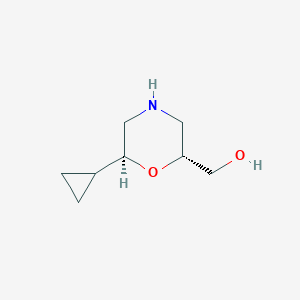
![tert-Butyl (R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2H-benzo[c]azepine-2-carboxylate](/img/structure/B12989621.png)
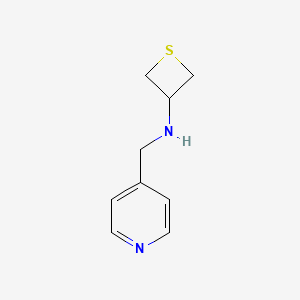
![tert-Butyl 8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B12989656.png)
